4-{[4-(Benzyloxy)benzyl]amino}butan-1-ol 4-{[4-(Benzyloxy)benzyl]amino}butan-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC0983864
InChI: InChI=1S/C18H23NO2/c20-13-5-4-12-19-14-16-8-10-18(11-9-16)21-15-17-6-2-1-3-7-17/h1-3,6-11,19-20H,4-5,12-15H2
SMILES: C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCCCCO
Molecular Formula: C18H23NO2
Molecular Weight: 285.4 g/mol

4-{[4-(Benzyloxy)benzyl]amino}butan-1-ol

CAS No.:

Cat. No.: VC0983864

Molecular Formula: C18H23NO2

Molecular Weight: 285.4 g/mol

* For research use only. Not for human or veterinary use.

4-{[4-(Benzyloxy)benzyl]amino}butan-1-ol -

Specification

Molecular Formula C18H23NO2
Molecular Weight 285.4 g/mol
IUPAC Name 4-[(4-phenylmethoxyphenyl)methylamino]butan-1-ol
Standard InChI InChI=1S/C18H23NO2/c20-13-5-4-12-19-14-16-8-10-18(11-9-16)21-15-17-6-2-1-3-7-17/h1-3,6-11,19-20H,4-5,12-15H2
Standard InChI Key RTGJDXIYDJDCFJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCCCCO
Canonical SMILES C1=CC=C(C=C1)COC2=CC=C(C=C2)CNCCCCO

Introduction

Chemical Structure and Fundamental Properties

Molecular Composition and Structure

4-{[4-(Benzyloxy)benzyl]amino}butan-1-ol is characterized by a complex structure incorporating several key functional groups. The molecular formula can be estimated as C18H23NO2, featuring:

  • A benzyloxy group (C6H5-CH2-O-) attached to a benzene ring

  • A benzylamine linkage connecting to a butanol chain

  • A terminal hydroxyl group on the butanol portion

The compound belongs to the class of amino alcohols, which typically exhibit both basic (amine) and weakly acidic (hydroxyl) properties. The presence of both hydrophilic (amino and hydroxyl) and hydrophobic (benzyl) moieties suggests amphiphilic properties.

Physical and Chemical Characteristics

Drawing from related compounds such as 4-(Benzyloxy)butan-1-ol, we can infer the following probable physical properties:

PropertyEstimated ValueBasis
Physical State (20°C)Liquid or solid with low melting pointBased on similar benzyloxy compounds
SolubilityPartially soluble in polar organic solvents; limited water solubilityBased on functional group analysis
Boiling Point>250°C (estimated)Comparable to 4-(Benzyloxy)butan-1-ol (256°C)
Specific GravityApproximately 1.0-1.1Based on similar compounds

The compound likely exhibits chemical reactivity at multiple sites:

  • The secondary amine can participate in nucleophilic substitutions

  • The primary alcohol can undergo oxidation and esterification reactions

  • The benzyloxy group can be cleaved under appropriate conditions

Synthetic Approaches and Chemical Reactivity

Chemical Reactivity Profile

The compound's chemistry is dominated by the reactivity of its functional groups:

  • The secondary amine serves as a nucleophilic center for various transformations

  • The primary alcohol can participate in oxidation reactions, forming aldehydes or carboxylic acids

  • The benzyloxy group can undergo hydrogenolysis under catalytic conditions

  • The aromatic rings can participate in electrophilic aromatic substitution reactions

Similar compounds with benzyloxy groups show susceptibility to hydrogenolysis under mild conditions, suggesting this as a potential functional group transformation pathway .

Biological Activity and Pharmaceutical Relevance

Structure-Activity Relationship Considerations

Key structural features that may contribute to biological activity include:

Analytical Characterization

Spectroscopic Properties

The compound would likely exhibit characteristic spectroscopic patterns:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR would show distinct signals for:

    • Aromatic protons (δ ~7.0-7.5 ppm)

    • Benzylic CH2 groups (δ ~4.5-5.0 ppm)

    • Amino and hydroxyl protons (variable chemical shifts)

    • Aliphatic chain protons (δ ~1.5-3.5 ppm)

Infrared (IR) Spectroscopy:

  • Characteristic absorptions for:

    • O-H stretching (~3300-3600 cm-1)

    • N-H stretching (~3300-3500 cm-1)

    • Aromatic C=C stretching (~1450-1600 cm-1)

    • C-O stretching (~1050-1150 cm-1)

Chromatographic Analysis

For purification and analysis, similar compounds utilize:

  • High-Performance Liquid Chromatography (HPLC) with C18 columns

  • Gas Chromatography (GC) for volatile derivatives

  • Thin-Layer Chromatography (TLC) systems using silica gel and appropriate solvent mixtures

Drawing from the analysis methods used for related compounds, GC analysis with appropriate derivatization could provide purity determinations exceeding 97%, similar to standards used for 4-(Benzyloxy)butan-1-ol .

Comparative Analysis with Structurally Related Compounds

Structural Analogs Comparison

CompoundStructural RelationshipKey DifferencesProperties
4-(Benzyloxy)butan-1-olMissing the benzylamine portionLacks the secondary amine functionalityLiquid at room temperature, BP: 256°C
2-[[6-(Benzylamino)-9-propylpurin-2-yl]amino]butan-1-olContains similar benzylamino and butanol componentsContains additional purine structurePotential CDK inhibitor activity
Benzylamine derivativesCore structural elementSimpler structureOften used as building blocks in pharmaceutical synthesis

Physicochemical Property Comparison

Property4-{[4-(Benzyloxy)benzyl]amino}butan-1-ol (Estimated)4-(Benzyloxy)butan-1-ol2-[[6-(Benzylamino)-9-propylpurin-2-yl]amino]butan-1-ol
Molecular Weight~285 g/mol (estimated)180.25 g/mol 354.4 g/mol
Solubility ProfileModerate in organic solventsSimilar to predictedNot specified
Hydrogen Bond Donors2 (NH, OH)1 (OH)Multiple (NH groups)
Hydrogen Bond Acceptors3 (O, N, O)2 (O atoms)Multiple (N atoms in purine)

Applications in Organic Synthesis

Reaction Diversity

Possible synthetic transformations include:

  • Alkylation or acylation of the secondary amine

  • Oxidation of the primary alcohol to aldehyde or carboxylic acid

  • Etherification or esterification of the hydroxyl group

  • Hydrogenolysis of the benzyloxy group

  • Functionalization of the aromatic rings

These reaction pathways could enable the construction of diverse molecular libraries for pharmaceutical screening purposes.

Research Challenges and Future Directions

Synthetic Challenges

Key challenges in working with 4-{[4-(Benzyloxy)benzyl]amino}butan-1-ol may include:

Future Research Opportunities

Potential areas for future investigation include:

  • Development of optimized synthetic routes

  • Exploration of biological activities through systematic screening

  • Investigation of structure-activity relationships through analog synthesis

  • Utilization as a scaffold for medicinal chemistry programs

  • Exploration of potential applications in materials science

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